molecular formula C29H22ClN3OS2 B11063830 5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B11063830
M. Wt: 528.1 g/mol
InChI Key: JBXYIPOXJNPANO-UHFFFAOYSA-N
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Description

    5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-phenyl-2-(9H-xanthen-9-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a mouthful, so let’s break it down:

  • This compound may have applications in drug discovery, materials science, and catalysis due to its unique structure.
  • Preparation Methods

    • Synthesis typically involves multistep reactions.
    • One approach could be a Suzuki–Miyaura coupling (SM coupling), which joins aryl or vinyl boronic acids with aryl or vinyl halides. Boronic acids are essential reagents in SM coupling .
    • Industrial production methods may involve large-scale reactions using boron-based reagents.
  • Chemical Reactions Analysis

      Oxidation: and reactions are possible due to the presence of sulfur and nitrogen atoms.

    • Common reagents include palladium catalysts for cross-coupling reactions.
    • Major products could include derivatives with modified substituents on the triazole or xanthenyl moiety.
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antiviral, anticancer, or antimicrobial agent.

      Materials Science: Explore its luminescent properties for optoelectronic devices.

      Catalysis: Assess its catalytic activity in organic transformations.

  • Mechanism of Action

    • The exact mechanism isn’t well-documented, but it likely interacts with biological targets via covalent bonding or non-covalent interactions.
    • Potential molecular targets could include enzymes, receptors, or nucleic acids.
  • Comparison with Similar Compounds

    • Similar compounds might include other triazoles, xanthenes, or thiol-containing molecules.
    • Highlight its uniqueness—perhaps its combination of xanthenyl, triazole, and chlorobenzyl groups sets it apart.

    Properties

    Molecular Formula

    C29H22ClN3OS2

    Molecular Weight

    528.1 g/mol

    IUPAC Name

    5-[(2-chlorophenyl)methylsulfanylmethyl]-4-phenyl-2-(9H-xanthen-9-yl)-1,2,4-triazole-3-thione

    InChI

    InChI=1S/C29H22ClN3OS2/c30-24-15-7-4-10-20(24)18-36-19-27-31-33(29(35)32(27)21-11-2-1-3-12-21)28-22-13-5-8-16-25(22)34-26-17-9-6-14-23(26)28/h1-17,28H,18-19H2

    InChI Key

    JBXYIPOXJNPANO-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)N2C(=NN(C2=S)C3C4=CC=CC=C4OC5=CC=CC=C35)CSCC6=CC=CC=C6Cl

    Origin of Product

    United States

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